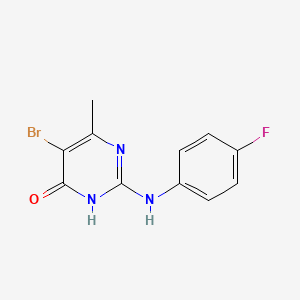
5-bromo-2-((4-fluorophenyl)amino)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that contains both bromine and fluorine atoms It is a derivative of dihydropyrimidinone, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 5-bromo-6-methyluracil.
Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with 5-bromo-6-methyluracil in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in ethanol at room temperature.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Scientific Research Applications
5-BROMO-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates for various diseases.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-BROMO-2-[(4-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Binding Affinity: The presence of bromine and fluorine atoms enhances the binding affinity of the compound to its targets, leading to increased potency.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-BROMO-4-FLUOROBENZOIC ACID: Another bromine and fluorine-containing compound with different biological activities.
4-FLUORO-2-METHYL-5-BROMOPYRIDINE: A pyridine derivative with similar structural features.
5-BROMO-2-FLUOROANILINE: A simple aromatic compound with bromine and fluorine substituents.
Uniqueness
Structural Features: The unique combination of bromine, fluorine, and dihydropyrimidinone moiety sets it apart from other compounds.
Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H9BrFN3O |
|---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
5-bromo-2-(4-fluoroanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9BrFN3O/c1-6-9(12)10(17)16-11(14-6)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,14,15,16,17) |
InChI Key |
CWMIFWADULAIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















